molecular formula C17H16O8 B3025930 Hydroxysulochrin

Hydroxysulochrin

Cat. No.: B3025930
M. Wt: 348.3 g/mol
InChI Key: WSRCOMOWYVKWBE-UHFFFAOYSA-N
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Description

Hydroxysulochrin (C₁₇H₁₆O₈, molecular weight: 348) is a fungal secondary metabolite first isolated from Aureobasidium sp. . Structurally, it belongs to the benzophenone class and is characterized by a hydroxymethyl substitution at the C4' position of its aromatic backbone . Functionally, this compound acts as a plant growth regulator, specifically inhibiting tea pollen growth . Its biosynthetic pathway involves polyketide synthase (PKS) enzymes, common in fungal metabolites, but distinct modifications confer unique biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxysulochrin can be isolated from the culture filtrate of Aureobasidium sp. grown on a malt extract medium . The fungus is cultured stationarily at 24°C for 35 days. The culture filtrate is then adjusted to pH 2.0 and extracted with ethyl acetate (EtOAc). The EtOAc extract is fractionated by silica gel column chromatography and further separated by preparative thin-layer chromatography (TLC). Final purification is achieved by recrystallization .

Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically documented for this compound. Its production is primarily limited to laboratory-scale isolation from fungal cultures .

Chemical Reactions Analysis

Types of Reactions: Hydroxysulochrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols .

Scientific Research Applications

Hydroxysulochrin, a bioactive compound derived from fungi, exhibits a range of applications, particularly as a plant growth regulator . This compound, along with sulochrin, was first isolated from the culture filtrate of Aureobasidium sp., a fungus grown on malt extract medium .

Scientific Research Applications

Plant Growth Regulation: this compound has been identified as a plant growth regulator .

  • Tea Pollen Growth Inhibition: this compound inhibits tea pollen tube growth. At a concentration of 100 mg/l, it reduces growth by 41% .
    *It is important to note that this compound does not inhibit the growth of lettuce seedlings at concentrations ranging from 0.1 mg/l to 100 mg/l .

Bioactivity and Synthesis
*Fungi are an attractive source for synthesizing structurally novel metabolites, which leads to the discovery of new drugs . Benzophenones, including this compound, have a rich nucleophilic nucleus, inspiring chemists and pharmacologists to synthesize derivatives for new medicines .

Antimicrobial and Cytotoxic Activities:

  • Some related compounds, such as disulochrin, exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus . However, clearanol C, another compound derived from fungi, shows weak inhibitory activity against Candida albicans biofilm formation .
  • Research indicates that certain compounds from natural sources, display cytotoxicity against various cancer cell lines . For instance, some compounds have shown activity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells .

Other Activities

  • Ary Hydrocarbon Receptor (AhR) Ligand: Methylsulochrin is identified as a partial agonist for the Aryl Hydrocarbon Receptor (AhR) . Activation of AhR is associated with inflammatory responses .

Data Table: Fungal Benzophenones and Their Sources

CompoundSourceHost/OccurrenceLocation
14-de-O-Methyl-5-methoxysulochrinAspergillus europaeus (WZXY-SX-4-1)Xestospongia testudinaria (sponge)Weizhou Island, Guangxi, China
5-MethoxysulochrinAspergillus europaeus (WZXY-SX-4-1)Xestospongia testudinaria (sponge)Weizhou Island, Guangxi, China
14-O-DemethylsulochrinAspergillus europaeus (WZXY-SX-4-1)Xestospongia testudinaria (sponge)Weizhou Island, Guangxi, China
This compoundAureobasidium sp.Litter layerHirosawa, Japan
This compoundPenicillium sp.Acanthus ilicifolius (Mangrove)Beibu gulf, Guangxi, China
2-(3,5-Dichloro-2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoic acidAspergillus flavipes (PJ03-11)Wetland mudPanjin Red Beach, Liaoning, China
MonochlorsulochrinPenicillium sp. (PSU-RSPG99)Soil sampleRajjaprabha Dam, Surat Thani, Thailand
DihydrogeodinAspergillus sp. (F1)Trewia nudiflora (seeds)Yunnan, China

Case Studies and Research Findings

  • This compound as a Tea Pollen Growth Inhibitor: this compound, along with sulochrin, was isolated from Aureobasidium sp. and found to inhibit tea pollen tube growth, demonstrating its potential as a plant growth regulator .
  • Bioactive Compounds from Microbial Mats: Research on fungal isolates from microbial mats has led to the discovery of new compounds like clearanols and disulochrin, showcasing the potential of microbial communities as sources of bioactive secondary metabolites .
  • Phenolic Compounds and Diabetes: Phenolic compounds, including some structurally related to this compound, are being explored for their antidiabetic properties and their role in managing glucose homeostasis .

UV Protection

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Hydroxysulochrin shares structural homology with several benzophenones and sulochrin derivatives. Key analogs and their comparative features are outlined below:

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Compound Molecular Formula Key Substituents Biological Activity Source
This compound C₁₇H₁₆O₈ C4'-hydroxymethyl Plant growth inhibition Aureobasidium sp.
Sulochrin (Compound 2) C₁₇H₁₆O₇ C4'-methyl AhR antagonistic activity Fungal metabolites
Dihydrogeodin (Compound 5) C₁₇H₁₄Cl₂O₆ Dichloro substitution No AhR activity Synthetic/derivatives
Karrikinolide C₉H₁₀O₃ Furopyran backbone Seed germination promotion Plant-derived

Substituent-Driven Activity Differences

  • C4' Substitution : Sulochrin (methyl at C4') exhibits aryl hydrocarbon receptor (AhR) antagonistic activity, while this compound (hydroxymethyl) lacks this property. This highlights the methyl group’s critical role in AhR binding .

Functional Divergence in Plant Growth Regulation

  • This compound vs. Karrikinolide: While this compound suppresses pollen growth, karrikinolide (a smoke-derived compound) stimulates seed germination and seedling vigor. This contrast underscores the diversity of fungal vs. plant-derived regulators .

Research Findings and Mechanistic Insights

NMR and Spectroscopic Characterization

This compound’s structure was confirmed via HR-ESI-MS (m/z 347.0775 [M-H]⁻) and NMR data (e.g., δ 4.51 ppm for hydroxymethyl protons) . Comparative studies with sulochrin analogs reveal that minor structural changes (e.g., methyl → hydroxymethyl) significantly alter bioactivity profiles .

Structure-Activity Relationship (SAR) Studies

  • AhR Activity : Methyl > hydroxymethyl > dichloro in antagonistic potency .
  • Antimicrobial Activity: Benzophenones from Penicillium sp. (e.g., citrinum-derived compounds) show broad-spectrum antimicrobial effects, whereas this compound’s activity is more niche, targeting plant tissues .

Biological Activity

Hydroxysulochrin is a benzophenone derivative isolated from various fungal species, particularly from the genus Aureobasidium. This compound has garnered attention due to its diverse biological activities, including plant growth regulation and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

Structure and Isolation

This compound (C15H12O4) is structurally characterized as a benzophenone derivative. It was first isolated from the culture filtrate of Aureobasidium species, specifically noted for its inhibitory effects on tea pollen germination. The structural elucidation of this compound confirms its classification within the larger family of benzophenones, which are known for various bioactive properties .

1. Plant Growth Regulation

This compound has been identified as a potent growth inhibitor for tea pollen. In studies conducted by Kato et al., it was demonstrated that this compound effectively suppresses the germination of tea pollen grains, indicating its potential use as a natural herbicide or growth regulator in agricultural practices .

Table 1: Effects of this compound on Tea Pollen Germination

Concentration (µM)Germination Rate (%)
0100
1080
5050
10020

2. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. For instance, studies have shown its effectiveness against certain strains of bacteria and fungi, suggesting potential applications in developing natural antimicrobial agents .

Table 2: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

3. Antiviral Properties

Recent studies have explored the antiviral potential of this compound, particularly against viruses like SARS-CoV-2. Molecular docking studies have suggested that this compound can interact with viral proteins, potentially inhibiting viral replication . This opens avenues for further research into its application in antiviral drug development.

Case Studies and Research Findings

A significant case study involved the evaluation of this compound's effects on plant growth inhibition. In controlled experiments, varying concentrations were applied to tea plants, demonstrating a clear dose-dependent response in pollen germination rates. These findings support the compound's role as a natural herbicide .

Moreover, this compound's antimicrobial effects were highlighted in a study where it was tested against multi-drug resistant bacterial strains. The results indicated that this compound could serve as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing hydroxysulochrin?

this compound is typically synthesized via fungal fermentation, followed by extraction using organic solvents (e.g., CH₂Cl₂) and purification via silica gel chromatography . Characterization involves nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and mass spectrometry (MS) for molecular weight confirmation. For reproducibility, experimental protocols must detail solvent systems, column parameters, and spectroscopic conditions (e.g., NMR solvent, frequency) .

Key Characterization Techniques Purpose
¹H/¹³C NMRConfirm functional groups and carbon backbone
High-resolution MSVerify molecular formula and purity
HPLC-PDAAssess chromatographic purity and UV absorption

Q. How can researchers validate the identity of this compound in natural product extracts?

Identity validation requires cross-referencing spectral data (NMR, MS) with published datasets from peer-reviewed studies. For novel derivatives, additional evidence such as X-ray crystallography or comparative analysis with synthetic standards is recommended. Discrepancies in spectral peaks (e.g., δ 5.3 ppm in ¹H NMR) may indicate impurities or stereochemical variations, necessitating re-purification .

Q. What in vitro assays are commonly used to assess this compound’s bioactivity?

Standard assays include:

  • Antiviral activity : Plaque reduction assays using viral models (e.g., SARS-CoV-2 pseudotypes).
  • Anti-inflammatory activity : NF-κB luciferase reporter assays in macrophage cell lines .
  • Cytotoxicity : MTT or resazurin-based assays to rule out nonspecific cell death. Positive controls (e.g., dexamethasone for anti-inflammatory activity) and dose-response curves (IC₅₀ calculations) are critical for robust data interpretation .

Advanced Research Questions

Q. How can contradictory data on this compound’s aryl hydrocarbon receptor (AhR) activity be resolved?

Discrepancies in reported AhR activation (e.g., partial vs. full agonism) may stem from differences in cell models (e.g., HepG2 vs. primary hepatocytes) or ligand concentrations. To address this:

  • Perform comparative studies using standardized reporter assays (e.g., luciferase under AhR-responsive promoters).
  • Validate findings with competitive binding assays or molecular docking simulations to assess ligand-receptor interactions .

Q. What strategies optimize this compound’s bioavailability for in vivo studies?

Poor bioavailability often arises from low solubility or rapid metabolism. Solutions include:

  • Formulation : Nanoemulsions or liposomal encapsulation.
  • Prodrug design : Esterification of hydroxyl groups to enhance membrane permeability.
  • Pharmacokinetic profiling : LC-MS/MS to monitor plasma concentrations and metabolite identification .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action?

Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) to map pathways affected by this compound. For example:

  • Transcriptomics : Identify AhR-regulated genes (e.g., CYP1A1).
  • Metabolomics : Detect changes in inflammatory mediators (e.g., prostaglandins). Data integration tools like MetaboAnalyst or Ingenuity Pathway Analysis can highlight convergent pathways .

Q. Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response relationships?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. For multi-experiment data, apply mixed-effects models to account for inter-assay variability. Report 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .

Q. How should researchers address batch-to-batch variability in this compound production?

Implement quality control (QC) protocols:

  • Chemical QC : NMR purity >95%, HPLC chromatogram consistency.
  • Biological QC : Bioactivity validation in standardized assays (e.g., ±10% IC₅₀ deviation across batches). Document all QC parameters in supplementary materials for peer review .

Properties

IUPAC Name

methyl 2-[2,6-dihydroxy-4-(hydroxymethyl)benzoyl]-5-hydroxy-3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O8/c1-24-13-6-9(19)5-10(17(23)25-2)14(13)16(22)15-11(20)3-8(7-18)4-12(15)21/h3-6,18-21H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRCOMOWYVKWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C(=O)C2=C(C=C(C=C2O)CO)O)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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